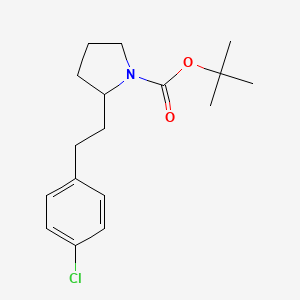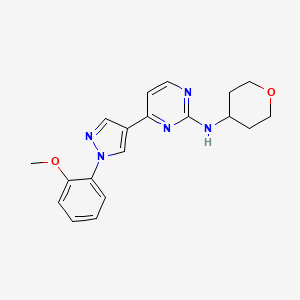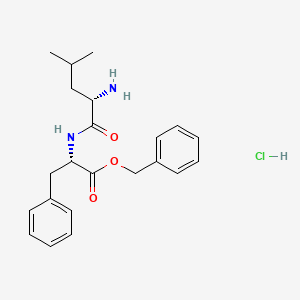![molecular formula C20H18ClNO5 B11830218 Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- は、C21H20ClNO5の分子式を持つ複雑な有機化合物です。この化合物は、フルオレニルメトキシカルボニル(Fmoc)基を含む独自の構造で知られており、様々な化学的および生物学的用途において重要です。
準備方法
合成経路と反応条件
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- の合成は、通常、Fmoc基を用いたアミノ酸の保護を伴います。 一般的な方法の1つは、混合酸無水物法であり、対応する保護されたアミノ酸が、イソブトキシカルボニルクロリド(IBC-Cl)または酸塩化物を使用してアジ化ナトリウム(NaN3)と反応します 。反応条件は、多くの場合、中間体の安定性を確保するために、無水溶媒および制御された温度を必要とします。
工業生産方法
この化合物の工業生産には、自動ペプチド合成装置を使用した大規模合成が含まれる場合があります。これらの機械は、試薬の正確な添加と反応条件の制御を処理し、最終生成物の高収率と純度を確保します。固相ペプチド合成(SPPS)の使用も一般的であり、化合物が固体支持体上で合成され、容易な精製と単離が可能になります。
化学反応の分析
反応の種類
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- は、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: クロロ基は、適切な条件下で他の求核試薬と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: アミンまたはチオールなどの求核試薬は、通常塩基性条件下で置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。置換反応は、用いられる求核試薬に応じて様々な誘導体を生成する可能性があります。
科学研究アプリケーション
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- は、いくつかの科学研究用途を持っています。
化学: Fmoc保護基のため、ペプチド合成における構成要素として使用されます.
生物学: 酵素-基質相互作用とタンパク質の折り畳みの研究に使用されます。
医学: 薬物送達システムなど、潜在的な治療用途について研究されています。
産業: 特殊化学薬品や医薬品の製造に使用されています。
科学的研究の応用
Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis due to the Fmoc protecting group.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- の作用機序は、特定の分子標的との相互作用を伴います。Fmoc基は、ペプチド合成中のアミノ酸を保護し、望ましくない副反応を防ぎます。脱保護後、この化合物は酵素や受容体と相互作用して、生物学的経路やプロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
独自性
4-クロロ-3-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-4-オキソ酪酸メチルエステル, (3S)- の独自性は、ペプチド合成で広く使用されているFmoc保護基にあります。この基は、安定性と容易な除去を提供し、合成化学において好ましい選択肢となっています。
類似化合物との比較
Similar Compounds
- Butanoic acid, 4-chloro-, methyl ester
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)- lies in its Fmoc protecting group, which is widely used in peptide synthesis. This group provides stability and ease of removal, making it a preferred choice in synthetic chemistry.
特性
分子式 |
C20H18ClNO5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
methyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,22,25)/t17-/m0/s1 |
InChIキー |
UYEQLMRDMXBSDU-KRWDZBQOSA-N |
異性体SMILES |
COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
COC(=O)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)



![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)

![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)

